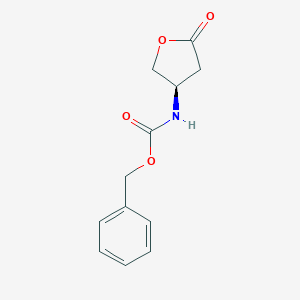

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351331 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118399-28-3 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Introduction: The Significance of a Chiral Building Block

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral γ-butyrolactone derivative, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals. The inherent stereochemistry of this compound, with the (R)-configuration at the 3-position of the tetrahydrofuran ring, makes it an invaluable building block in asymmetric synthesis. The γ-butyrolactone scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. Consequently, the development of robust and efficient synthetic protocols for obtaining enantiomerically pure this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of a reliable synthetic protocol, detailing the underlying chemical principles, step-by-step experimental procedures, and analytical characterization.

Synthetic Strategy: The Logic of Amine Protection

The most direct and widely employed strategy for the synthesis of this compound involves the protection of the primary amine of the readily available chiral precursor, (R)-3-aminodihydrofuran-2(3H)-one. This starting material is commonly available as its hydrochloride salt, also known as L-Homoserine lactone hydrochloride.[1][2]

The protection of the amino group is a fundamental step in many organic syntheses to prevent its interference in subsequent reactions. For this particular transformation, the benzyloxycarbonyl (Cbz or Z) group is an ideal choice for an amine protecting group. The Cbz group is introduced by reacting the amine with benzyl chloroformate. This protecting group is favored for its stability under a wide range of reaction conditions and its facile removal through catalytic hydrogenolysis, which is a mild deprotection method that often preserves other functional groups within the molecule.

The reaction is typically carried out under Schotten-Baumann conditions. This involves a two-phase system, usually an organic solvent (such as dichloromethane or ethyl acetate) and an aqueous solution of a base (like sodium bicarbonate or sodium carbonate). The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction between the amine hydrochloride starting material and the benzyl chloroformate, driving the reaction to completion.

Visualizing the Reaction Pathway

The synthesis of this compound is a straightforward N-protection reaction. The key transformation is the formation of a carbamate linkage between the amino group of the starting material and the benzyloxycarbonyl group from benzyl chloroformate.

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from (R)-3-aminodihydrofuran-2(3H)-one hydrochloride.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| (R)-3-aminodihydrofuran-2(3H)-one hydrochloride | 2185-03-7 | 137.56 | 10.0 |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 12.0 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 30.0 |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

| Hexane | 110-54-3 | 86.18 | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1.38 g, 10.0 mmol) and sodium bicarbonate (2.52 g, 30.0 mmol) in 50 mL of deionized water. Cool the flask to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: To the stirred aqueous solution, add 50 mL of dichloromethane. Slowly add benzyl chloroformate (1.71 mL, 12.0 mmol) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-16 hours.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl (2 x 30 mL), followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity). Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be employed to yield the pure product as a white solid.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₂H₁₃NO₄

-

Molecular Weight: 235.24 g/mol [3]

-

¹H NMR (DMSO-d₆): δ 2.39 (dd, 1H), 2.86 (dd, 1H), 4.11 (dd, 1H), 4.319 (m, 1H), 4.43 (dd, 1H), 5.05 (s, 2H), 7.365 (m, 5H), 7.88 (d, 1H).[4]

-

LCMS: m/z 236 [M+H]⁺.[4]

Alternative Synthetic Route

An alternative synthesis of this compound has been reported starting from benzyl (R)-(2,5-dioxo-tetrahydrofuran-3-yl)carbamate.[4] This method involves the selective reduction of one of the carbonyl groups of the succinic anhydride moiety using a mild reducing agent like sodium borohydride in tetrahydrofuran at low temperatures.[4] Following the reduction, an acid-catalyzed cyclization is performed to yield the desired γ-lactone.[4]

Safety and Handling Precautions

-

Benzyl Chloroformate: This reagent is highly corrosive, lachrymatory, and toxic. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: This solvent is a suspected carcinogen and should be handled in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

The N-benzyloxycarbonylation of (R)-3-aminodihydrofuran-2(3H)-one hydrochloride provides a reliable and efficient method for the synthesis of this compound. The procedure, employing Schotten-Baumann conditions, is straightforward and utilizes readily available starting materials. The resulting product is a valuable chiral building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The protocol detailed in this guide, along with the provided characterization data and safety information, offers a comprehensive resource for researchers and scientists engaged in synthetic organic chemistry.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis. The Royal Society of Chemistry. [Link]

- Process for the preparation of homoserin lactones.

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]

-

BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]

-

Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. ResearchGate. [Link]

-

N-벤질록시카보닐-D-아스파르트산 시장 (CAS 78663-07-7 ). [Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]

- Process for preparing enantiomerically enriched amino-alcohols.

-

Buy wholesale bama from manufactures,Suppliers and Exporters-eBioChem.com. [Link]

-

One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. PMC. [Link]

-

Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. PubMed Central. [Link]

-

2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-. PubChem. [Link]

Sources

- 1. 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)- | C4H8ClNO2 | CID 2733667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2185-03-7|(S)-3-Aminodihydrofuran-2(3H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 3. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]

- 4. This compound | 118399-28-3 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

This guide provides a comprehensive overview of the core physicochemical properties of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a key intermediate in organic synthesis and drug development.[1][2] Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the structural, physical, and spectral characteristics of this compound, supported by detailed experimental protocols and expert insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, also known as 3(R)-[(Carbobenzyloxy)amino]-γ-butyrolactone, is a chiral building block of significant interest in medicinal chemistry.[1][3] Its rigid tetrahydrofuran core and the protected amine functionality make it a valuable precursor for the synthesis of complex molecules with defined stereochemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic routes, ensuring purity, stability, and predictable reactivity. This guide delves into these properties, providing both the data and the methodologies to verify them.

Molecular Structure and Identity

The foundational aspect of any chemical entity is its structure. This compound possesses a well-defined stereocenter, which is critical for its application in stereospecific synthesis.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 118399-28-3 | [1][4][5] |

| Molecular Formula | C₁₂H₁₃NO₄ | [5][6] |

| Molecular Weight | 235.24 g/mol | [5][7] |

| Appearance | White to off-white solid/crystals | [1][3] |

| Purity | ≥97% | [6] |

| SMILES | O=C1CCO1 | [6] |

| InChI Key | BNIBNUOPVTZWRT-SNVBAGLBSA-N | [8] |

Physicochemical Data

The physical properties of a compound are critical for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 105.0 to 109.0 °C | [3][8] |

| Boiling Point (Predicted) | 466.1 ± 44.0 °C | [3][4] |

| Density (Predicted) | 1.27 g/cm³ | [3][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3][4] |

| pKa (Predicted) | 10.87 ± 0.20 | [3][8] |

| LogP (Predicted) | 1.2283 | [6] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų | [6] |

Experimental Protocols for Physicochemical Characterization

To ensure the identity and purity of this compound, a series of analytical techniques should be employed. The following protocols are designed to be self-validating and are based on standard laboratory practices.

Caption: General Experimental Workflow for Physicochemical Characterization.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range close to the literature value indicates high purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Validation: The observed melting range should be compared with the literature value (105.0 to 109.0 °C).[3][8] A broad melting range may suggest the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen atoms.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed and compared to expected values. The reported ¹H NMR data in DMSO-d₆ is: δ 2.39 (dd, 1H), 2.86 (dd, 1H), 4.11 (dd, 1H), 4.319 (m, 1H), 4.43 (dd, 1H), 5.05 (s, 2H), 7.365 (m, 5H), 7.88 (d, 1H).[1]

-

Validation: The observed spectrum should match the reported data, confirming the presence of the benzyl and tetrahydrofuran moieties and their respective proton environments.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.

Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak. For this compound, a prominent peak at m/z 236 [M+H]⁺ is expected.[1]

-

Validation: The observed molecular ion peak should correspond to the calculated molecular weight of the compound (235.24 g/mol ), confirming its identity.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet can be prepared.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule. Key expected peaks include:

-

N-H stretch (around 3300 cm⁻¹)

-

C=O stretch (lactone and carbamate, around 1780 and 1700 cm⁻¹, respectively)

-

Aromatic C-H and C=C stretches (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively)

-

C-O stretch (around 1200-1000 cm⁻¹)

-

-

Validation: The presence of these characteristic peaks provides strong evidence for the compound's structure.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential.

-

Chemical Stability: The compound is stable under recommended storage conditions.[9]

-

Storage Conditions: It should be stored in a cool, dry, and well-ventilated place.[8][9][10] The recommended storage temperature is between 2-8°C.[3][4] The container should be kept tightly closed.[9]

Safety and Handling

As with any chemical, appropriate safety precautions must be taken when handling this compound.

-

Hazard Identification: The compound is classified as an irritant.[3][8] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][7]

-

Personal Protective Equipment (PPE): Use personal protective equipment, including safety glasses with side-shields, gloves, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes.[9] Avoid the formation of dust and aerosols.[9] Ensure adequate ventilation.[9]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By understanding and applying the information and protocols outlined herein, researchers and drug development professionals can confidently utilize this important chiral building block in their synthetic endeavors. The combination of tabulated data, detailed experimental methodologies, and safety information serves as a comprehensive resource for the effective and safe handling and application of this compound.

References

-

PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

-

LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2019). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 118399-28-3 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 118399-28-3 [amp.chemicalbook.com]

- 4. This compound | 118399-28-3 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [acrospharma.co.kr]

- 9. lookchem.com [lookchem.com]

- 10. dayang.lookchem.com [dayang.lookchem.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. We delve into the structural elucidation of this molecule using ¹H and ¹³C NMR spectroscopy. This document outlines field-proven, validated protocols for sample preparation and data acquisition, offers a detailed interpretation of the spectral data, and explains the causal relationships between molecular structure and spectroscopic output. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR for the rigorous structural characterization of complex organic molecules.

Introduction

This compound (CAS 118399-28-3) is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents.[1][2][3] Its structure combines a γ-butyrolactone ring with a benzyloxycarbonyl (Cbz) protecting group, creating a molecule with distinct stereochemical and electronic features. Accurate structural confirmation and purity assessment are critical for its application in multi-step syntheses, where impurities or isomeric deviations can compromise the final product's efficacy and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. This guide serves as an authoritative resource on the acquisition and interpretation of NMR data for this specific compound.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals first requires a standardized atom numbering system. The structure of this compound is presented below, with protons and carbons labeled for unambiguous reference in the subsequent spectral analysis.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-15 mg of this compound. For a molecule with a molecular weight of ~235 g/mol , this corresponds to a concentration of approximately 35-95 mM.[4][5]

-

Dissolve the sample in a clean vial with 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[5][6] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its convenient residual solvent peak at δ 7.26 ppm.[7]

-

Ensure complete dissolution, using gentle vortexing if necessary. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][8]

-

Cap the NMR tube securely and wipe the exterior clean to remove any dust or fingerprints.[6]

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial as it stabilizes the magnetic field against drift during the experiment.[6][9]

-

Shimming: Perform automated or manual shimming of the magnetic field. The goal is to maximize the field homogeneity across the sample volume, which results in sharp, symmetrical peaks and optimal spectral resolution. Monitor the lock signal or the TMS peak shape to assess shim quality.[6][9]

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise by efficiently transferring radiofrequency power to and from the sample.[6]

-

-

Data Acquisition:

-

Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30') is sufficient.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

Referencing: Calibrate the final spectrum by setting the TMS peak to δ 0.00 ppm.

-

¹H NMR Data Interpretation

The following table summarizes the expected ¹H NMR data for the title compound in CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.39 - 7.30 | m | - | 5H |

| NH | 5.45 | br s | - | 1H |

| Ph-CH₂ -O | 5.12 | s | - | 2H |

| H -3 | 4.65 | m | - | 1H |

| H -5a | 4.38 | dd | J = 9.6, 7.2 | 1H |

| H -5b | 4.29 | dd | J = 9.6, 6.0 | 1H |

| H -4a | 2.89 | dd | J = 17.8, 8.0 | 1H |

| H -4b | 2.65 | dd | J = 17.8, 7.0 | 1H |

Note: This is a representative dataset synthesized from spectral databases and literature precedents for similar structural motifs.[10][11][12][13]

Detailed Analysis:

-

Aromatic Protons (δ 7.39-7.30): The five protons of the benzyl group's phenyl ring appear as a complex multiplet in this region. Their chemical equivalence is broken by the chiral center, but at typical field strengths, they often overlap into a single complex signal integrating to 5H.

-

Amide Proton (δ 5.45): The NH proton of the carbamate appears as a broad singlet. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent. Broadening is common due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

-

Benzylic Protons (δ 5.12): The two protons of the benzylic methylene group (Ph-CH₂ -O) are chemically equivalent and appear as a sharp singlet integrating to 2H. They are not coupled to any neighboring protons.

-

Methine Proton H-3 (δ 4.65): This proton is on the chiral carbon attached to the nitrogen atom. It is deshielded by the adjacent nitrogen and experiences complex coupling with the four protons on the neighboring C4 and C5 carbons, resulting in a multiplet.

-

Methylene Protons H-5 (δ 4.38, 4.29): These two protons are diastereotopic due to the adjacent C3 chiral center. They are coupled to each other (geminal coupling, J ≈ 9.6 Hz) and to the H-3 proton (vicinal coupling). The deshielding effect of the adjacent lactone oxygen places them at a relatively high chemical shift.

-

Methylene Protons H-4 (δ 2.89, 2.65): These protons are also diastereotopic and are adjacent to the electron-withdrawing carbonyl group (C=O). This proximity results in a significant downfield shift. They exhibit a large geminal coupling (J ≈ 17.8 Hz) and are further split by the H-3 proton.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A proton-decoupled spectrum is typically acquired, where each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation: A more concentrated sample is required due to the low natural abundance of the ¹³C isotope. Use 25-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[5][8]

-

Instrument Setup: Locking, shimming, and tuning (for the ¹³C frequency) are performed as described previously.

-

Data Acquisition:

-

Spectrometer Frequency: e.g., 101 MHz on a 400 MHz instrument.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., Bruker 'zgpg30').

-

Number of Scans (NS): A higher number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard.

-

Referencing: The residual solvent peak of CDCl₃ at δ 77.16 ppm is used for calibration.[7]

-

¹³C NMR Data Interpretation

The following table summarizes the expected ¹³C NMR data.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C =O (Lactone) | 175.2 |

| C =O (Carbamate) | 156.1 |

| C -Ar (ipso) | 136.0 |

| C -Ar (para) | 128.8 |

| C -Ar (ortho/meta) | 128.5 |

| C H₂-O (Lactone, C5) | 71.4 |

| Ph-C H₂-O | 67.3 |

| C H-N (C3) | 49.6 |

| C H₂-C=O (C4) | 36.1 |

Note: This is a representative dataset synthesized from spectral databases and literature precedents.[14][15]

Detailed Analysis:

-

Carbonyl Carbons (δ 175.2, 156.1): Two signals appear in the far downfield region. The lactone ester carbonyl (C=O) is typically found at a higher chemical shift (~175 ppm) than the carbamate carbonyl (~156 ppm).

-

Aromatic Carbons (δ 136.0-128.5): The six carbons of the phenyl ring produce four distinct signals. The ipso carbon (C-Ar), directly attached to the benzylic group, is unique and appears around 136.0 ppm. The remaining carbons appear in the 128-129 ppm region.

-

Oxygenated Aliphatic Carbons (δ 71.4, 67.3): The C5 carbon of the lactone ring, bonded to the ester oxygen, appears around 71.4 ppm. The benzylic carbon (Ph-C H₂-O) is found at a slightly lower shift, around 67.3 ppm.

-

C3 Carbon (δ 49.6): The chiral carbon bonded to the nitrogen atom (C-N) is observed at approximately 49.6 ppm.

-

C4 Carbon (δ 36.1): The C4 methylene carbon, which is α to the lactone carbonyl, is the most upfield of the aliphatic signals, appearing around 36.1 ppm.

Workflow Visualization

The process from sample handling to final data interpretation follows a logical, systematic workflow designed to ensure data integrity and accuracy.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by robust experimental protocols, allows for the confident structural verification of this compound. The characteristic chemical shifts and coupling patterns of the γ-butyrolactone ring protons, combined with the distinct signals from the Cbz protecting group, provide a unique spectroscopic fingerprint. This guide provides the necessary framework for researchers to acquire high-quality data and perform accurate interpretations, ensuring the integrity of this critical chiral building block in their synthetic endeavors.

References

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS (2023). Go up.

- Small molecule NMR sample preparation (2023). Georgia Tech NMR Center.

- NMR Sample Preparation (2013). Chemical Instrumentation Facility, Iowa State University.

- How To Prepare And Run An NMR Sample (2025). ALWSCI Technologies.

- This compound(118399-28-3) 1H NMR (n.d.). ChemicalBook.

- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry.

- NMR Sample Preparation Guide (n.d.). Chemical Instrumentation Facility, Iowa State University.

- N-Carbobenzyloxy-L-aspartic acid(1152-61-0) 1H NMR spectrum (n.d.). ChemicalBook.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (n.d.). PubChem.

- gamma-Butyrolactone 1H NMR Spectrum (n.d.). Human Metabolome Database.

- gamma-Butyrolactone 13C NMR Chemical Shifts (n.d.). SpectraBase.

- DeFrancesco, J. V., Witkowski, M. R., & Ciolino, L. A. (2006). Proton nuclear magnetic resonance (1HNMR) spectra of NaGHB, γ-hydroxybutyric acid (GHB) free acid, and γ-butyrolactone (GBL). Journal of Forensic Sciences.

- This compound | 118399-28-3 (n.d.). ChemicalBook.

- The chemical structure of GBL and its 13C-NMR spectrum (n.d.). ResearchGate.

- Proton nuclear magnetic resonance (1HNMR) spectra of NaGHB, g-hydroxybutyric acid (GHB) free acid, and g-butyrolactone (GBL) (2006). ResearchGate.

- The 13C-NMR spectrum of GBL (n.d.). ResearchGate.

- This compound (n.d.). MySkinRecipes.

- This compound Property (n.d.). ChemicalBook.

Sources

- 1. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 118399-28-3 [amp.chemicalbook.com]

- 3. This compound | 118399-28-3 [amp.chemicalbook.com]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. mdpi.com [mdpi.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. This compound(118399-28-3) 1H NMR [m.chemicalbook.com]

- 11. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Carbobenzyloxy-L-aspartic acid(1152-61-0) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. By dissecting the chemical shifts, coupling constants, and multiplicities, we aim to provide a comprehensive reference for researchers engaged in the synthesis, characterization, and quality control of this and related molecules. This document is structured to deliver not just spectral data, but also the underlying principles and experimental considerations that inform a robust structural elucidation.

Introduction: The Structural Significance of this compound

This compound is a chiral building block of significant interest in medicinal chemistry. Its tetrahydrofuranone core and the stereochemistry at the C3 position are crucial features in the design of various bioactive molecules. The carbamate moiety, specifically the benzyloxycarbonyl (Cbz) group, serves as a common protecting group for the amine functionality during multi-step syntheses.[1]

The unambiguous confirmation of the structure and stereochemistry of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. NMR spectroscopy, through its detailed probing of the local electronic environment of each proton and carbon nucleus, stands as the primary method for this confirmation. This guide will delve into the specific spectral features of this compound, providing a foundational understanding for its characterization.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound provides a wealth of information regarding the connectivity and stereochemistry of the molecule. The spectrum, recorded in DMSO-d₆, reveals distinct signals for each proton, with their chemical shifts and coupling patterns being highly informative.[2]

Detailed Peak Assignments

The proton NMR spectrum can be logically dissected into three main regions: the aromatic protons of the benzyl group, the protons of the benzylic methylene and the carbamate NH, and the protons of the tetrahydrofuranone ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-Ar | 7.365 | multiplet | - | 5H |

| H-NH | 7.88 | doublet | 4.5 | 1H |

| H-Benzylic | 5.05 | singlet | - | 2H |

| H-3 | 4.319 | multiplet | - | 1H |

| H-5a | 4.43 | doublet of doublets | J₁ = 9.0, J₂ = 6.0 | 1H |

| H-5b | 4.11 | doublet of doublets | J₁ = 9.3, J₂ = 3.6 | 1H |

| H-4a | 2.86 | doublet of doublets | J₁ = 17.7, J₂ = 8.1 | 1H |

| H-4b | 2.39 | doublet of doublets | J₁ = 18.0, J₂ = 3.6 | 1H |

Data obtained from DMSO-d₆ solvent.[2]

Rationale Behind the Assignments

-

Aromatic Protons (H-Ar): The five protons of the phenyl ring of the benzyl group resonate as a multiplet around 7.365 ppm.[2] This is a characteristic chemical shift for aromatic protons.[3]

-

Benzylic Protons (H-Benzylic): The two protons of the methylene group attached to the phenyl ring and the carbamate oxygen appear as a sharp singlet at 5.05 ppm.[2] Their equivalence is due to free rotation around the C-O single bond. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and the aromatic ring.[4]

-

Carbamate Proton (H-NH): The proton on the nitrogen of the carbamate group appears as a doublet at 7.88 ppm with a coupling constant of 4.5 Hz.[2] This doublet arises from coupling with the adjacent chiral proton (H-3). The chemical shift of amide and carbamate protons can be significantly influenced by the solvent and temperature due to hydrogen bonding.[5]

-

Tetrahydrofuranone Ring Protons (H-3, H-4a/b, H-5a/b):

-

H-3: The proton at the chiral center C3 resonates as a multiplet at 4.319 ppm.[2] This proton is coupled to the NH proton and the two diastereotopic protons on C4, resulting in a complex splitting pattern.

-

H-5a and H-5b: The two protons on C5, adjacent to the lactone oxygen, are diastereotopic and thus have different chemical shifts, appearing as distinct doublet of doublets at 4.43 ppm and 4.11 ppm.[2] They are coupled to each other (geminal coupling) and to the proton at C4.

-

H-4a and H-4b: The two protons on C4 are also diastereotopic and resonate as two separate doublet of doublets at 2.86 ppm and 2.39 ppm.[2] They exhibit a large geminal coupling constant (around 18 Hz) and different vicinal coupling constants with H-3, reflecting their different dihedral angles.

-

Visualization of the Spin-Spin Coupling Network

The following diagram illustrates the key proton-proton couplings within the molecule.

Caption: Spin-spin coupling network in this compound.

¹³C NMR Spectral Analysis: Elucidating the Carbon Skeleton

Predicted ¹³C Chemical Shifts and Assignments

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C=O (Lactone) | ~175-178 | The carbonyl carbon of a γ-butyrolactone typically resonates in this region. |

| C=O (Carbamate) | ~155-157 | The carbonyl carbon of a carbamate is generally found in this range. |

| C-ipso (Aromatic) | ~136-138 | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| C-ortho/meta/para (Aromatic) | ~127-129 | Characteristic chemical shifts for the protonated carbons of a monosubstituted benzene ring. |

| C-5 | ~70-75 | The carbon adjacent to the lactone oxygen is significantly deshielded. |

| C-Benzylic | ~66-68 | The benzylic carbon is deshielded by the adjacent oxygen and the aromatic ring. |

| C-3 | ~48-52 | The carbon bearing the carbamate group is deshielded by the nitrogen atom. |

| C-4 | ~32-36 | The methylene carbon in the tetrahydrofuranone ring. |

Justification of Predicted Chemical Shifts

-

Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The lactone carbonyl is typically more deshielded than the carbamate carbonyl.

-

Aromatic Carbons: The aromatic carbons of the benzyl group will appear in the typical aromatic region of ~127-138 ppm. The exact shifts will vary slightly for the ipso, ortho, meta, and para positions.

-

Tetrahydrofuranone Ring Carbons:

-

C-5: This carbon, being bonded to the ester oxygen, will be significantly downfield, estimated around 70-75 ppm.

-

C-3: The carbon attached to the nitrogen of the carbamate will be in the range of 48-52 ppm.

-

C-4: This methylene carbon, being beta to both carbonyl and the ester oxygen, will be the most upfield of the ring carbons, around 32-36 ppm.

-

-

Benzylic Carbon: The benzylic carbon (CH₂) of the Cbz group is expected to be around 66-68 ppm due to the deshielding effects of the adjacent oxygen and the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR spectra, the following experimental protocols are recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: DMSO-d₆ is a suitable solvent as it effectively dissolves the compound and its residual proton signal (at ~2.50 ppm) does not overlap with the analyte signals.

-

Temperature: Spectra should be acquired at a constant temperature, typically 298 K (25 °C).

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integration and Peak Picking: Integrate the ¹H NMR signals and accurately pick the peaks for both ¹H and ¹³C spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H NMR spectrum, with its characteristic chemical shifts and coupling patterns, allows for the unambiguous assignment of all protons and provides insights into the molecule's conformation. While experimental ¹³C NMR data is not widely available, a reliable prediction of the chemical shifts can be made based on established principles and data from analogous structures. This technical guide serves as a comprehensive resource for researchers, providing not only the spectral data but also the rationale behind the assignments and the necessary experimental protocols for obtaining high-quality data. Adherence to these guidelines will ensure the accurate and reliable characterization of this important synthetic intermediate.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000549). Retrieved from [Link]

-

PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative ¹³C‐NMR spectra of Cbz protected and deprotected polycaprolactone. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). gamma-Butyrolactone. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

T3DB. (2009). Gamma-Butyrolactone (T3D2562). Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). gamma-butyrolactone (YMDB01418). Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Orion Cientific. (n.d.). This compound. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

PubMed. (2016). Withanolide Structural Revisions by (13)C NMR Spectroscopic Analysis Inclusive of the γ-Gauche Effect. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023). Experimental and calculated ¹³C NMR chemical shifts used to calculate CP3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Manitoba. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

Introduction: The Significance of Chiral γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] This five-membered lactone ring system serves as a versatile building block in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and diuretic properties.[2] The stereochemistry of substituents on the lactone ring is often crucial for biological activity, making the development of enantioselective synthetic methods a significant area of research for organic and medicinal chemists.[3][4]

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a chiral functionalized γ-butyrolactone of interest in drug discovery and development. The presence of the carbamate group at the C3 position with a defined (R)-stereochemistry makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides an in-depth examination of a common and reliable synthetic pathway to this target molecule, focusing on the underlying reaction mechanisms, experimental considerations, and the importance of stereochemical control.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests that the molecule can be constructed from a key chiral intermediate, (R)-3-aminotetrahydrofuran-2-one (also known as (R)-3-amino-γ-butyrolactone). The benzyl carbamate functionality can be readily installed via nucleophilic attack of the amine onto benzyl chloroformate or a similar Cbz-protection reagent.

Therefore, a plausible forward synthesis involves two main stages:

-

Enantioselective synthesis of the chiral amine precursor: This is the most critical part of the synthesis, as it establishes the desired stereocenter. A common and efficient approach starts from a readily available chiral starting material, such as L-aspartic acid.

-

Carbamate formation: Protection of the amine group as a benzyl carbamate.

This strategy is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Chiral Precursor, (R)-3-amino-γ-butyrolactone

The enantioselective synthesis of the key intermediate, (R)-3-amino-γ-butyrolactone, is paramount. The following section details a robust method starting from the inexpensive and naturally occurring chiral pool starting material, L-aspartic acid.

Step 1: Diazotization and Intramolecular Cyclization of L-Aspartic Acid

The synthesis commences with the diazotization of the primary amine of L-aspartic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the cyclic anhydride. This reaction proceeds with retention of stereochemistry at the α-carbon.

Mechanism:

-

Formation of the Diazonium Salt: In the presence of an acid (e.g., HBr) and sodium nitrite (NaNO₂), the amino group of L-aspartic acid is converted into a diazonium salt. This is a good leaving group (N₂).

-

Intramolecular Cyclization: The γ-carboxylate acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing nitrogen gas. This results in the formation of (S)-2,5-dioxotetrahydrofuran-3-carboxylic acid.

Caption: Mechanism of diazotization and cyclization of L-aspartic acid.

Step 2: Selective Reduction of the Anhydride

The resulting chiral anhydride is then selectively reduced to the corresponding lactone. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it will preferentially reduce the more reactive anhydride carbonyl over the carboxylic acid.

Step 3: Conversion of the Hydroxyl Group to an Amine with Inversion of Stereochemistry

This step is crucial for establishing the desired (R)-stereochemistry at the C3 position from the (S)-hydroxy intermediate. This is typically achieved via a two-step sequence involving an Sₙ2 reaction.

-

Activation of the Hydroxyl Group: The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is a poor leaving group. It is therefore activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

-

Nucleophilic Substitution with Azide: The activated intermediate is then treated with a source of azide ions (e.g., sodium azide). The azide anion acts as a nucleophile and displaces the mesylate or tosylate group via an Sₙ2 mechanism. This reaction proceeds with a complete inversion of stereochemistry at the C3 carbon, yielding (R)-3-azido-γ-butyrolactone.

Step 4: Reduction of the Azide to the Primary Amine

The azido group is then reduced to the primary amine. This can be accomplished through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred as it proceeds under milder conditions. This step yields the desired (R)-3-amino-γ-butyrolactone.

Part 2: Synthesis of this compound

With the chiral amine precursor in hand, the final step is the formation of the benzyl carbamate.

Mechanism of Carbamate Formation

This is a standard N-protection reaction. The primary amine of (R)-3-amino-γ-butyrolactone acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the HCl generated during the reaction.

Caption: Mechanism for the formation of the benzyl carbamate.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of (R)-3-amino-γ-butyrolactone hydrochloride

-

Step A: (S)-2,5-dioxotetrahydrofuran-3-carboxylic acid: To a cooled (0 °C) solution of L-aspartic acid in aqueous HBr, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 2 hours and then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step B: (S)-3-hydroxy-γ-butyrolactone: The crude anhydride from the previous step is dissolved in tetrahydrofuran (THF) and cooled to 0 °C. Sodium borohydride is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of acidic water, and the product is extracted.

-

Step C: (R)-3-azido-γ-butyrolactone: The (S)-3-hydroxy-γ-butyrolactone is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. After stirring, the reaction mixture is washed, dried, and concentrated. The crude mesylate is then dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the Sₙ2 reaction.

-

Step D: (R)-3-amino-γ-butyrolactone hydrochloride: The azido-lactone is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and HCl (in a suitable solvent like ether) is added to precipitate the hydrochloride salt of the amine.

Protocol 2: Synthesis of this compound

-

(R)-3-amino-γ-butyrolactone hydrochloride is suspended in a mixture of dichloromethane and water.

-

The mixture is cooled to 0 °C, and sodium bicarbonate is added to neutralize the hydrochloride and free the amine.

-

Benzyl chloroformate is added dropwise to the vigorously stirred biphasic mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.[5][6]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Typical Yield |

| Diazotization/Cyclization | L-Aspartic Acid | NaNO₂, HBr | 70-80% |

| Anhydride Reduction | (S)-Anhydride | NaBH₄ | 85-95% |

| Azide Displacement (two steps) | (S)-Hydroxy-lactone | MsCl, Et₃N; NaN₃ | 65-75% |

| Azide Reduction | (R)-Azido-lactone | H₂, Pd/C | >90% |

| Carbamate Formation | (R)-Amino-lactone | Benzyl chloroformate, NaHCO₃ | 80-90% |

Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the effective control of stereochemistry. By starting from a chiral pool material like L-aspartic acid, a robust and scalable route can be established. The key stereochemical inversion step, an Sₙ2 reaction with azide, is a classic and reliable method for achieving the desired (R)-configuration from an (S)-precursor. The final carbamate formation is a high-yielding and straightforward protection step. This guide provides a comprehensive overview of the mechanistic principles and practical considerations for the successful synthesis of this valuable chiral building block, which is of significant interest to researchers in drug development and medicinal chemistry.

References

-

Kang, E. J., & Lee, E. (2005). Stereoselective Synthesis of Substituted γ-Butyrolactones by the [3 + 2] Annulation of Allylic Silanes with Chlorosulfonyl Isocyanate: Enantioselective Total Synthesis of (+)-Blastmycinone. Organic Letters, 7(21), 4737–4739. [Link]

-

Kim, H., Choi, W. J., & Jung, J. C. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1465. [Link]

-

Concellón, J. M., Riego, E., & Bernad, P. L. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]

-

National Center for Biotechnology Information (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. PubChem Compound Database. [Link]

-

Wang, G., & Hollingsworth, R. I. (1999). Synthetic routes to l-carnitine and l-gamma-amino-beta-hydroxybutyric acid from (S)-3-hydroxybutyrolactone by functional group priority switching. Tetrahedron: Asymmetry, 10(10), 1895-1901. [Link]

-

LookChem. (n.d.). (R)-3-BOC-AMINO-GAMMA-BUTYROLACTONE. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kbfi.ee [kbfi.ee]

- 5. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 118399-28-3 [amp.chemicalbook.com]

A Technical Guide to the Potential Biological Activities of Cbz-Protected Aminobutyrolactone

Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk

Foreword: Unmasking the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of well-understood molecular fragments. The γ-butyrolactone ring is a privileged scaffold, a recurring structural motif in a vast array of natural products known for their potent biological activities.[1][2][3][4][5] Simultaneously, the neurochemical architecture of the central nervous system is dominated by the inhibitory signaling of γ-aminobutyric acid (GABA), making its analogues a cornerstone of neurological drug discovery.[6][7]

This guide focuses on the intersection of these two domains: the Cbz-protected aminobutyrolactone . This molecule is more than a mere synthetic intermediate; it represents a deliberate fusion of a biologically relevant core (aminobutyrolactone, a GABA analogue) with a functional group (the Carboxybenzyl, or Cbz, group) that profoundly alters its physicochemical properties. The Cbz group, a staple in peptide synthesis, imparts significant lipophilicity and metabolic stability.[8][9][10] This modification is not trivial—it has the potential to enhance membrane permeability, alter target engagement, and unlock new therapeutic avenues.

This document moves beyond established data to present a series of scientifically grounded hypotheses on the potential biological activities of this scaffold. We will explore three primary areas of investigation: neuromodulation, anticancer cytotoxicity, and bacterial quorum sensing inhibition. For each hypothesis, we will delve into the mechanistic rationale, provide detailed experimental protocols for validation, and present frameworks for data interpretation, empowering researchers to systematically explore the promise of this versatile molecule.

Section 1: Hypothesis — Neuromodulatory and Anticonvulsant Potential

Mechanistic Rationale: A Lipophilic Key for a Neurological Lock

The primary inhibitory neurotransmitter in the mammalian central nervous system is GABA. Its primary receptor, the GABA-A receptor, is a ligand-gated chloride ion channel.[6] Upon GABA binding, the channel opens, leading to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.[6] A failure in this GABAergic inhibition is a key factor in the induction and generalization of seizures.[11] Consequently, compounds that enhance GABA-mediated inhibition, including GABA analogues, often exhibit a broad spectrum of anticonvulsant activity.[7][12][13]

The core aminobutyrolactone structure is a cyclic analogue of GABA. We hypothesize that the addition of the lipophilic Cbz group enhances the molecule's ability to cross the blood-brain barrier, a critical hurdle for many CNS drug candidates. Once in the CNS, the molecule could act as a modulator of the GABA-A receptor, either by binding directly to the GABA site or an allosteric site, thereby potentiating the inhibitory signal. This potential for enhanced CNS penetration and receptor interaction forms the basis of its investigation as a novel anticonvulsant agent.[7][9][14]

Signaling Pathway: The GABA-A Receptor Chloride Channel

The following diagram illustrates the canonical signaling pathway for the GABA-A receptor, the proposed target for the neuromodulatory activity of Cbz-protected aminobutyrolactone.

Caption: GABA-A receptor activation and potential modulation by the test compound.

Experimental Protocol: GABA-A Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine if the Cbz-protected aminobutyrolactone can displace a known GABA-A receptor agonist, providing evidence of direct interaction.[15][16]

Objective: To quantify the binding affinity (Kᵢ) of Cbz-protected aminobutyrolactone for the GABA-A receptor.

Materials:

-

Tissue: Rat whole brain, homogenized.

-

Radioligand: [³H]Muscimol (a potent GABA-A agonist).

-

Non-specific binding control: 10 mM GABA (unlabeled).

-

Test Compound: Cbz-protected aminobutyrolactone, serially diluted.

-

Buffers: Homogenization Buffer (0.32 M sucrose), Binding Buffer (50 mM Tris-HCl, pH 7.4).

-

Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, 96-well plates.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold Homogenization Buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Transfer the supernatant to a new tube and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[15]

-

Wash the pellet by resuspending in ice-cold Binding Buffer and repeating the centrifugation step three times to remove endogenous GABA.[15]

-

Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well and store at -70°C.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Membrane suspension + Binding Buffer + [³H]Muscimol (e.g., 5 nM).

-

Non-specific Binding: Membrane suspension + 10 mM unlabeled GABA + [³H]Muscimol.

-

Competitive Binding: Membrane suspension + varying concentrations of Cbz-protected aminobutyrolactone + [³H]Muscimol.

-

-

Incubate the plate at 4°C for 45 minutes.[15]

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl).

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Data Presentation: Binding Affinity Summary

| Compound | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Cbz-Protected Aminobutyrolactone | [³H]Muscimol | Result | Result |

| Unlabeled GABA (Positive Control) | [³H]Muscimol | Result | Result |

Section 2: Hypothesis — Anticancer and Cytotoxic Activity

Mechanistic Rationale: A Privileged Scaffold for Cell Death

The γ-butyrolactone motif is a hallmark of numerous natural products with potent cytotoxic and anticancer properties.[4][17][18][19][20] For instance, aminated α-methylene-γ-butyrolactones have demonstrated significant activity against pancreatic cancer cell lines.[20] The mechanisms are diverse but often converge on the induction of cellular stress and apoptosis. Recent studies on rubrolide analogues, which contain a butenolide (a related lactone) core, showed they induce endoplasmic reticulum (ER) stress and increase reactive oxygen species (ROS) levels, ultimately triggering apoptosis and G2/M phase cell cycle arrest.[21]

We hypothesize that Cbz-protected aminobutyrolactone could exhibit cytotoxic activity against cancer cells. The lactone ring itself can be reactive, while the overall structure may allow it to interact with critical cellular targets. The Cbz group, by increasing lipophilicity, could facilitate cell membrane traversal, leading to higher intracellular concentrations and enhanced potency compared to more polar analogues.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following workflow provides a systematic approach to evaluating the cytotoxic potential of the compound against a panel of cancer cell lines.

Caption: A standard workflow for determining the IC₅₀ of a test compound.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a standard method for screening cytotoxic compounds.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cbz-protected aminobutyrolactone on various cancer cell lines.

Materials:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast, H460 lung, SF268 astrocytoma).[22]

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Media: Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics.

-

Equipment: 96-well cell culture plates, multichannel pipette, microplate reader.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from routine culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of Cbz-protected aminobutyrolactone in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

-

Incubate for another 48-72 hours.

-

-

MTT Assay and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated / Absorbance of Control) * 100.

-

Plot the % Viability against the log concentration of the compound to generate a dose-response curve.

-

Use non-linear regression to calculate the IC₅₀ value.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Tissue Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Cancer | Result | Result |

| H460 | Lung Cancer | Result | Result |

| Panc-1 | Pancreatic Cancer | Result | Result |

| SF268 | Astrocytoma | Result | Result |

Section 3: Hypothesis — Quorum Sensing Inhibition in Pathogenic Bacteria

Mechanistic Rationale: Jamming Bacterial Communication

Many pathogenic Gram-negative bacteria utilize a communication system called quorum sensing (QS) to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms.[23][24][25] This communication relies on small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs).[23] The core of every AHL is a homoserine lactone ring, which is structurally related to γ-butyrolactone.

Disrupting QS, a strategy known as quorum quenching, is a promising anti-virulence approach that does not exert selective pressure for resistance development.[23][26] We hypothesize that Cbz-protected aminobutyrolactone, due to its structural similarity to the core of AHLs, can act as a competitive antagonist. It may bind to the bacterial AHL receptor proteins (e.g., LasR in Pseudomonas aeruginosa) without activating them, thereby blocking the binding of the native AHL signal and inhibiting the downstream expression of virulence genes.

Logical Relationship: Quorum Quenching and Pathogenesis Disruption

This diagram shows the proposed mechanism by which a QS inhibitor can disrupt the pathogenic cascade in bacteria like P. aeruginosa.

Caption: Inhibition of the AHL-mediated quorum sensing pathway.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

This protocol provides a quantitative method to assess the ability of the test compound to inhibit biofilm formation by Pseudomonas aeruginosa.

Objective: To quantify the reduction in biofilm mass in the presence of Cbz-protected aminobutyrolactone.

Materials:

-

Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

-

Media: Luria-Bertani (LB) broth.

-

Reagents: Crystal Violet solution (0.1%), Glacial Acetic Acid (30%).

-

Equipment: 96-well flat-bottomed polystyrene plates, plate shaker, microplate reader.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

-

Assay Setup:

-

Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add the Cbz-protected aminobutyrolactone to the wells at various sub-lethal concentrations (determined previously via a growth inhibition assay to ensure effects are anti-virulence, not antimicrobial). Include untreated control wells.

-

Incubate the plate without shaking for 24-48 hours at 37°C.

-

-

Biofilm Staining and Quantification:

-

Carefully discard the planktonic (free-floating) culture from each well.

-

Gently wash the wells three times with phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.

-

Air-dry the plate completely.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. The crystal violet will stain the biofilm mass.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate again.

-

Add 125 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet.

-

Read the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance value is directly proportional to the amount of biofilm formed.

-

Calculate the percentage of biofilm inhibition: % Inhibition = [1 - (OD of Treated / OD of Control)] * 100.

-

Data Presentation: Biofilm Inhibition Activity

| Compound Concentration (µM) | Mean Absorbance (OD₅₉₀) ± SD | Biofilm Inhibition (%) |

| 0 (Control) | Result | 0 |

| 10 | Result | Result |

| 25 | Result | Result |

| 50 | Result | Result |

| 100 | Result | Result |

References

-

Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

-

García-Trevijano, E. R., et al. (2013). Inhibition of quorum sensing in Pseudomonas aeruginosa by sesquiterpene lactones. PubMed. [Link]

-

Le-Corroller, C., et al. (1987). Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents. PubMed. [Link]

-

Mion, S., et al. (2023). Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264. PubMed Central. [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]

-

Hattori, S., et al. (1990). An analysis of anticonvulsant actions of GABA agonists (progabide and baclofen) in the kindling model of epilepsy. PubMed. [Link]

-

Gao, W., et al. (2015). Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PubMed Central. [Link]

-

Silverman, R. B. (1999). 3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

-

Zhang, H., et al. (2023). Inhibiting Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. [Link]

-

Wąsik, S., et al. (2019). Hydroxy–lactones with Strong Cytotoxic Activity. Semantic Scholar. [Link]

-

Mashrai, A., et al. (2017). Cytotoxic Evaluation and DNA Binding Ability of Catalytically Synthesized New Steroidal Lactones. National Products Chemistry & Research. [Link]

-

Wikipedia. (n.d.). Anticonvulsant. [Link]

-

Romo de Vivar, A., et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules. [Link]

-

ResearchGate. (n.d.). Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. [Link]

-